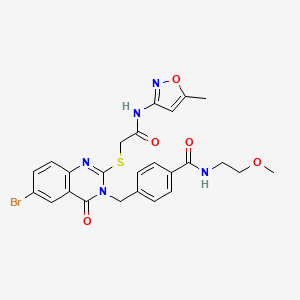

![molecular formula C20H18N4O2 B2453198 N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide CAS No. 2034394-96-0](/img/structure/B2453198.png)

N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of bipyridine, which is a type of organic compound with two pyridine rings . Bipyridines are often used as ligands in coordination chemistry . The “N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide” part suggests that this compound might have been modified with an acetamidobenzamide group.

Molecular Structure Analysis

Bipyridines have a planar structure with the two nitrogen atoms in opposite positions . This allows them to act as bidentate ligands, binding to a central metal atom at two points. The addition of the acetamidobenzamide group would likely change the properties of the molecule, but without specific data, it’s hard to say exactly how.Chemical Reactions Analysis

Bipyridines can undergo various reactions, including reductions . They can also form complexes with various metal ions . The acetamidobenzamide group could potentially undergo its own set of reactions, but again, without specific data, it’s hard to provide a detailed analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Bipyridines, for example, are generally colorless solids that are soluble in organic solvents . The addition of the acetamidobenzamide group could change these properties.Scientific Research Applications

Molecular Complex Formation and Solid-State Analysis

Research on the molecular complexes of antibacterial agents, such as nitrofurantoin with pyridyl bases and 4-aminobenzamide, reveals insights into crystal structure analysis, thermal stability, and solvate formation. These studies highlight the potential for N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide to form molecular complexes that could be analyzed for structural and thermochemical properties, offering avenues for the development of new solid forms involving active pharmaceutical ingredients (APIs) (Vangala, R. V., Chow, P., & Tan, R., 2013).

Fluorescent Sensing Applications

A one-dimensional coordination polymer study demonstrates the use of pyridine derivatives for the selective and sensitive detection of hazardous environmental contaminants. This suggests that this compound could potentially be explored for its applications in environmental monitoring and as a component in the development of fluorescent sensors for detecting toxic substances (Kan, W., & Wen, S.-Z., 2017).

Antiallergic Agents Development

Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and their derivatives for the development of novel antiallergic compounds highlight the pharmacological potential of similar chemical structures. This research presents a foundation for exploring this compound in the development of new antiallergic therapies, given its structural relation to investigated compounds (Menciu, C., Duflos, M., Fouchard, F., et al., 1999).

Mechanism of Action

Target of Action

Bipyridines, a family of organic compounds consisting of two pyridyl rings, are known to form complexes with most transition metal ions . These complexes are of broad academic interest and are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .

Mode of Action

It can be inferred from the properties of bipyridines that the compound might interact with its targets (possibly transition metal ions) to form complexes . These complexes could then induce changes in the biochemical environment, leading to various downstream effects .

Biochemical Pathways

Given the potential for bipyridines to form complexes with transition metal ions , it is plausible that the compound could influence a variety of biochemical pathways, particularly those involving metal ions. The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing bioavailability and overall efficacy

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects.

properties

IUPAC Name |

4-acetamido-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-14(25)24-18-4-2-17(3-5-18)20(26)23-13-15-6-11-22-19(12-15)16-7-9-21-10-8-16/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXWPQNIQNPOQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

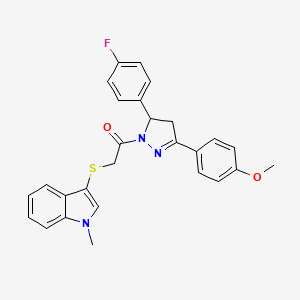

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)

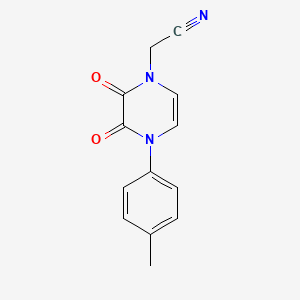

![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2453136.png)